N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
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Overview
Description
N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a complex organic compound that features a unique combination of imidazole, chromene, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazole intermediates, followed by their coupling with the chromene derivative. Key steps include:
Imidazole Synthesis: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Pyrazole Synthesis: Pyrazole derivatives are often synthesized using transition-metal catalysts or photoredox reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The imidazole and pyrazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the chromene moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Imidazol-4-yl)ethyl]acrylamide
- 4-(1H-Imidazol-4-yl)-3-(5-Ethyl-2,4-Dihydroxy-Phenyl)-1H-Pyrazole
Uniqueness
N-[2-(1H-imidazol-4-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is unique due to its combination of imidazole, chromene, and pyrazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H15N5O2 |
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Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H15N5O2/c22-16(18-6-5-10-7-17-9-19-10)15-12-8-23-13-4-2-1-3-11(13)14(12)20-21-15/h1-4,7,9H,5-6,8H2,(H,17,19)(H,18,22)(H,20,21) |
InChI Key |
PPHGPIUNIXTSLR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)NCCC4=CN=CN4 |
Origin of Product |
United States |
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